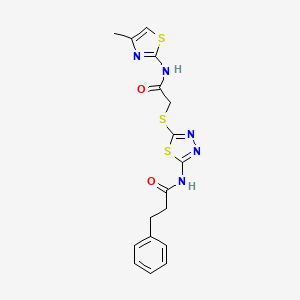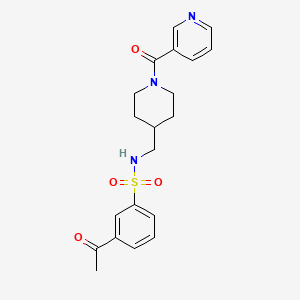
1-(3,5-Difluorophenyl)-N-(1,3-thiazol-2-yl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Difluorophenyl)-N-(1,3-thiazol-2-yl)methanesulfonamide is a chemical compound with a molecular formula of C24H22F5N5O2S It is known for its unique structural properties, which include a difluorophenyl group and a thiazolyl group connected via a methanesulfonamide linkage
Preparation Methods
The synthesis of 1-(3,5-Difluorophenyl)-N-(1,3-thiazol-2-yl)methanesulfonamide typically involves several steps, starting with the preparation of the thiazole ring and the difluorophenyl group. The reaction conditions often include the use of specific reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
1-(3,5-Difluorophenyl)-N-(1,3-thiazol-2-yl)methanesulfonamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, including antimicrobial and anticancer properties. In medicine, it is explored for its potential therapeutic applications. In industry, it is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 1-(3,5-Difluorophenyl)-N-(1,3-thiazol-2-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
1-(3,5-Difluorophenyl)-N-(1,3-thiazol-2-yl)methanesulfonamide can be compared with other similar compounds, such as those containing difluorophenyl or thiazolyl groups. These comparisons highlight the unique structural features and properties of the compound, which may contribute to its distinct biological and chemical activities. Similar compounds include other methanesulfonamide derivatives and thiazole-containing molecules .
Properties
IUPAC Name |
1-(3,5-difluorophenyl)-N-(1,3-thiazol-2-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N2O2S2/c11-8-3-7(4-9(12)5-8)6-18(15,16)14-10-13-1-2-17-10/h1-5H,6H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZXYIOVQVNWZMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)NS(=O)(=O)CC2=CC(=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-chloro-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2441118.png)


![butyl 4-(3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate](/img/structure/B2441123.png)

![N-(2-chlorobenzyl)-2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2441126.png)
![1-(2-hydroxyethyl)-6-((4-methylbenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2441128.png)



![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2441134.png)
![3-METHYL-7-[(4-METHYLPHENYL)METHYL]-8-(PYRIMIDIN-2-YLSULFANYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B2441138.png)
![2-(3-chlorobenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2441139.png)
![1-[3-Amino-4-(trifluoromethyl)piperidin-1-yl]-2-(3-methylindol-1-yl)ethanone;hydrochloride](/img/structure/B2441141.png)
